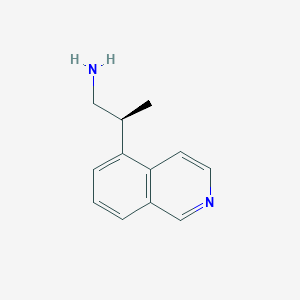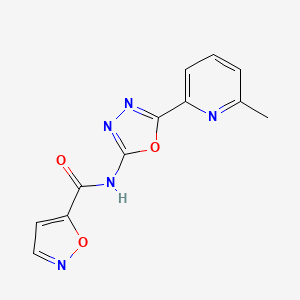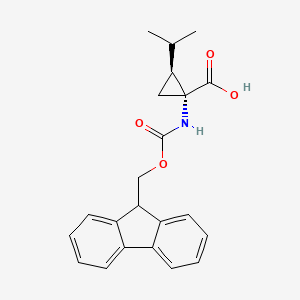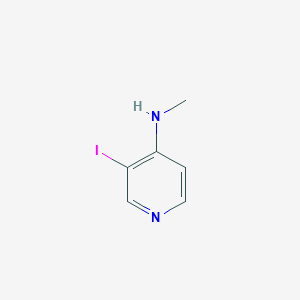![molecular formula C17H24N2O3 B2752799 1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902932-78-8](/img/structure/B2752799.png)
1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known as DMDOBU, is a synthetic compound that has gained attention in the field of scientific research due to its potential medical applications. DMDOBU is a urea derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study by Cho et al. (2015) focused on the crystal structure of a similar benzoylphenylurea compound, revealing insights into molecular arrangements and interactions. This kind of research aids in understanding the physical and chemical properties of urea derivatives (Seonghwa Cho et al., 2015).
Antimicrobial Activity
- Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (P. Haranath et al., 2004).
Antitumor Activity
- Ling et al. (2008) synthesized novel urea derivatives and evaluated their antitumor activities. Studies like this are crucial in the search for new anticancer drugs (S. Ling et al., 2008).
Luminescence Sensing
- Shi et al. (2015) synthesized lanthanide metal-organic frameworks with dimethylphenyl imidazole dicarboxylate, demonstrating potential as fluorescence sensors. Such materials can be used in various sensing applications (B. Shi et al., 2015).
Green Chemistry and Catalysis
- Saghanezhad et al. (2016) utilized cucurbit[6]uril-OSO3H as a nanocatalyst for preparing dioxo-octahydro-xanthenes. This research contributes to green chemistry and the development of new catalytic processes (S. J. Saghanezhad et al., 2016).
Antioxidant Determination
- Abd-Almonuim et al. (2020) focused on the antioxidant activities of certain urea derivatives, contributing to the understanding of these compounds in oxidative stress-related applications (Afnan E. Abd-Almonuim et al., 2020).
Molecular Structure and Computational Studies
- Karakurt et al. (2016) conducted a detailed study on the molecular structure and computational analysis of a dimethylphenyl compound, providing insights for theoretical and computational chemistry (T. Karakurt et al., 2016).
Insecticidal Activity
- Mulder and Gijswijt (1973) evaluated the insecticidal activity of similar urea derivatives, pointing to their potential use in pest control (R. Mulder & M. J. Gijswijt, 1973).
Propiedades
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11-3-4-13(9-12(11)2)18-17(20)19-14-5-6-15-16(10-14)22-8-7-21-15/h3-4,9,14-16H,5-8,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMHISVSPKTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)

![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)
![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)

![5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2752737.png)